molecular formula C16H13N3O3 B14381227 1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one CAS No. 88538-52-7

1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one

Cat. No.: B14381227
CAS No.: 88538-52-7
M. Wt: 295.29 g/mol
InChI Key: SOIKQWGQXGLIMK-UHFFFAOYSA-N
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Description

1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and methylation reactions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Common synthetic routes include:

    Condensation with Formic Acid: o-Phenylenediamine reacts with formic acid to form the benzimidazole core.

    Nitration: Introduction of the nitro group at the 5-position.

    Methylation: Addition of a methyl group at the 2-position.

Chemical Reactions Analysis

1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one has been explored for its potential in various fields:

Mechanism of Action

The mechanism of action of 1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The nitro group undergoes reduction, leading to the formation of reactive intermediates that can interact with cellular components. The benzimidazole core can inhibit various enzymes and disrupt cellular processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one can be compared with other benzimidazole derivatives such as:

Conclusion

This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and diverse reactivity make it a valuable subject for further research and development.

Biological Activity

The compound 1-[3-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one , also known by its chemical formula C16H13N3O3C_{16}H_{13}N_{3}O_{3}, is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2-methyl-5-nitrobenzimidazole with appropriate phenylacetone derivatives. The general synthetic route can be summarized as follows:

  • Starting Materials : 2-Methyl-5-nitrobenzimidazole and phenylacetone.
  • Reaction Conditions : The reaction is usually performed under reflux conditions in a suitable solvent (e.g., ethanol or acetonitrile).
  • Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Properties

Recent studies have demonstrated that benzimidazole derivatives, including this compound, exhibit significant anticancer activity. For instance:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MKN-45 gastric adenocarcinoma cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like Paclitaxel .
Cell LineIC50 (µM)Reference
MKN-450.5
A431 (wild type)3.1

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It has been observed to inhibit key enzymes involved in cancer cell proliferation, such as FGFR1 with an IC50 value of 15 nM, suggesting its potential as an anticancer agent .

Antimicrobial Activity

In addition to anticancer properties, several studies have indicated that benzimidazole derivatives possess antimicrobial activity. The compound has shown effectiveness against various bacterial strains, suggesting a broad-spectrum antimicrobial potential.

Case Study 1: Anticancer Activity Evaluation

A study conducted by Li et al. explored the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models with minimal toxicity observed in normal tissues .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of benzimidazole derivatives revealed that modifications at specific positions significantly enhance their biological activity. Substituents at the 2 and 5 positions of the benzimidazole ring were found to be crucial for anticancer efficacy .

Properties

CAS No.

88538-52-7

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

1-[3-(2-methyl-5-nitrobenzimidazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C16H13N3O3/c1-10(20)12-4-3-5-13(8-12)18-11(2)17-15-9-14(19(21)22)6-7-16(15)18/h3-9H,1-2H3

InChI Key

SOIKQWGQXGLIMK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC(=C3)C(=O)C)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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